Potency Advantage Over the Phase III Drug Roxadustat (FG-4592)
In a direct head-to-head comparison within the same study, Prolyl Hydroxylase inhibitor 1 (Compound 15i) exhibited an IC₅₀ of 62.23 nM against HIF-PHD, which was almost ten times more potent than the phase III drug FG-4592 (roxadustat), which had an IC₅₀ of 591.4 nM [1][2]. This represents an approximately 9.5-fold improvement in intrinsic biochemical potency [1][2]. The comparison was made in the same experimental context, as both compounds were evaluated in the same in vitro HIF-PHD inhibition assay [1][2]. This superior potency is critical for minimizing compound usage in dose-response studies and reducing the risk of off-target effects at higher concentrations, a key consideration in both in vitro and in vivo experimental design.
| Evidence Dimension | HIF-PHD inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 62.23 nM |
| Comparator Or Baseline | Roxadustat (FG-4592) IC₅₀ = 591.4 nM |
| Quantified Difference | ~9.5-fold more potent (62.23 nM vs 591.4 nM) |
| Conditions | In vitro HIF-PHD enzymatic assay |
Why This Matters
This superior potency is critical for minimizing compound usage in dose-response studies and reducing the risk of off-target effects at higher concentrations, a key consideration in both in vitro and in vivo experimental design.
- [1] Wang, L., et al. (2018). Click Chemistry-Based Discovery of [3-Hydroxy-5-(1H‑1,2,3-triazol-4-yl)picolinoyl]glycines as Orally Active Hypoxia-Inducing Factor Prolyl Hydroxylase Inhibitors with Favorable Safety Profiles for the Treatment of Anemia. Journal of Medicinal Chemistry. DOI: 10.1021/acs.jmedchem.8b00249. View Source
- [2] Jiang, Z., et al. scite.ai author profile. Of particular note was the orally active HIF-PHD inhibitor 15i (IC50 = 62.23 nM), which was almost ten times more active than the phase III drug FG-4592 (IC50 = 591.4 nM). Accessed 2026. View Source
